REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH:13]=[CH2:14])=[CH:8][C:7]=1[O:15][CH3:16])[CH:2]1[O:4][CH2:3]1.C([O-])([O-])=[O:18].[Na+].[Na+]>O>[CH2:12]([C:9]1[CH:10]=[CH:11][C:6]([O:5][CH2:1][CH:2]([OH:4])[CH2:3][OH:18])=[C:7]([O:15][CH3:16])[CH:8]=1)[CH:13]=[CH2:14] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OC1=C(C=C(C=C1)CC=C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
HClO4
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously (ca. 750 rpm)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3,000 mL, 3-necked, round-bottom flask was equipped with a mechanical stirrer, a reflux condenser and a 250 mL addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture over a 4-5 hour period
|
Duration
|
4.5 (± 0.5) h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 48 hours at ca. 80° C
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted with CH2Cl2 (1,500 mL)
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 and H2 were removed from the 3-(4-allyl-2-methoxyphenoxy)-1,2-propanediol, i.e., ##STR23## by evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=CC(=C(OCC(CO)O)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 355 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |